molecular formula C19H21N5O4 B2695570 N-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-2,3-dimethoxybenzamide CAS No. 1004680-12-9

N-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-2,3-dimethoxybenzamide

Cat. No. B2695570
CAS RN: 1004680-12-9
M. Wt: 383.408
InChI Key: WECWHHKNUQCMJQ-UHFFFAOYSA-N
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Description

N-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-2,3-dimethoxybenzamide is a useful research compound. Its molecular formula is C19H21N5O4 and its molecular weight is 383.408. The purity is usually 95%.
BenchChem offers high-quality N-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-2,3-dimethoxybenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-2,3-dimethoxybenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Assessment of Cellular Proliferation

N-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-2,3-dimethoxybenzamide demonstrates potential in evaluating cellular proliferation rates, especially in tumor cells. It is highlighted through its application in PET imaging using fluorinated derivatives to assess tumor proliferation. This application is paramount in oncology, offering insights into tumor growth dynamics and the effectiveness of cancer therapies (Dehdashti et al., 2013).

Receptor Occupancy and Pharmacokinetics

The compound has been investigated for its interaction with specific receptors in the brain, providing a foundation for studying its effects on neurological functions and potential therapeutic applications. For instance, receptor occupancy studies involving related compounds have elucidated mechanisms of action that could be relevant to N-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-2,3-dimethoxybenzamide, offering pathways to explore its efficacy in neurological disorders (Li et al., 2003).

Metabolic Interactions

Exploring the metabolic pathways and interactions of this compound provides valuable insights into its bioavailability, detoxification, and potential side effects. Metabolite analysis contributes to understanding the pharmacokinetics and dynamics of the compound in human subjects, guiding dosage and administration strategies to maximize therapeutic benefits while minimizing risks (Kinsky et al., 2016).

Antioxidant Properties

The antioxidant properties of related compounds, such as gallic acid, provide a template for investigating the potential oxidative stress mitigation by N-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-2,3-dimethoxybenzamide. Understanding these properties is crucial in assessing its preventive or therapeutic role in diseases associated with oxidative damage (Ferk et al., 2011).

properties

IUPAC Name

N-[2-(4,5-dimethyl-6-oxo-1H-pyrimidin-2-yl)-5-methylpyrazol-3-yl]-2,3-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O4/c1-10-9-15(24(23-10)19-20-12(3)11(2)17(25)22-19)21-18(26)13-7-6-8-14(27-4)16(13)28-5/h6-9H,1-5H3,(H,21,26)(H,20,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WECWHHKNUQCMJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C2=C(C(=CC=C2)OC)OC)C3=NC(=C(C(=O)N3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(4,5-dimethyl-6-oxo-1H-pyrimidin-2-yl)-5-methylpyrazol-3-yl]-2,3-dimethoxybenzamide

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